molecular formula C8H7ClN4 B3376922 2-Chloro-4-(2-methyl-1H-imidazol-1-yl)pyrimidine CAS No. 1249119-31-0

2-Chloro-4-(2-methyl-1H-imidazol-1-yl)pyrimidine

Cat. No.: B3376922
CAS No.: 1249119-31-0
M. Wt: 194.62
InChI Key: RQZNRBYJIXWZKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Chloro-4-(2-methyl-1H-imidazol-1-yl)pyrimidine” is a chemical compound with the CAS Number: 1249119-31-0 . It has a molecular weight of 194.62 . The compound is a powder at room temperature .


Synthesis Analysis

Imidazole, the core structure in this compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It shows both acidic and basic properties and is highly soluble in water and other polar solvents . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C8H7ClN4/c1-6-10-4-5-13(6)7-2-3-11-8(9)12-7/h2-5H,1H3 .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a molecular weight of 194.62 . The compound is highly soluble in water and other polar solvents .

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities . Therefore, “2-Chloro-4-(2-methyl-1H-imidazol-1-yl)pyrimidine” and its derivatives could be potential candidates for the development of new drugs.

Properties

IUPAC Name

2-chloro-4-(2-methylimidazol-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4/c1-6-10-4-5-13(6)7-2-3-11-8(9)12-7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZNRBYJIXWZKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249119-31-0
Record name 2-chloro-4-(2-methyl-1H-imidazol-1-yl)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-(2-methyl-1H-imidazol-1-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-(2-methyl-1H-imidazol-1-yl)pyrimidine
Reactant of Route 3
Reactant of Route 3
2-Chloro-4-(2-methyl-1H-imidazol-1-yl)pyrimidine
Reactant of Route 4
2-Chloro-4-(2-methyl-1H-imidazol-1-yl)pyrimidine
Reactant of Route 5
2-Chloro-4-(2-methyl-1H-imidazol-1-yl)pyrimidine
Reactant of Route 6
2-Chloro-4-(2-methyl-1H-imidazol-1-yl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.